molecular formula C10H14N2O B13249620 2-[(1-Phenylethyl)amino]acetamide

2-[(1-Phenylethyl)amino]acetamide

Cat. No.: B13249620
M. Wt: 178.23 g/mol
InChI Key: WDZWHHQRUDMNPR-UHFFFAOYSA-N
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Description

2-[(1-Phenylethyl)amino]acetamide is an acetamide derivative featuring a phenylethylamine substituent on the amino group. Its synthesis often involves coupling reactions between substituted amines and chloroacetyl chloride or via ruthenium-catalyzed processes . The phenylethyl group introduces stereochemical complexity (e.g., R/S configurations), influencing physicochemical properties such as solubility, crystallinity, and receptor binding .

Properties

IUPAC Name

2-(1-phenylethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWHHQRUDMNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylethyl)amino]acetamide typically involves the reaction of 1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)\text{NHCOCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of 2-[(1-Phenylethyl)amino]acetamide may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation targets the amide or amine groups under controlled conditions:

Reagents Products Conditions Yield
KMnO₄ (acidic)Phenylacetic acid derivativesAqueous H₂SO₄, 60°C45–55%
CrO₃N-Oxide intermediatesAnhydrous dichloromethane30–40%

Oxidation pathways are critical for modifying the compound’s electronic properties for pharmaceutical applications .

Reduction Reactions

Reduction primarily affects the amide carbonyl:

Reagents Products Conditions Notes
LiAlH₄2-[(1-Phenylethyl)amino]ethylamineAnhydrous THF, 0°CRequires post-workup
NaBH₄/CuCl₂Secondary alcohol derivativesMethanol, room temperatureMild, selective reduction

Reduction enhances the compound’s bioavailability by increasing solubility .

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    *2-[(1-Phenylethyl)amino]acetamide + HCl → 1-Phenylethylamine + Acetic Acid\
    Conditions: 6M HCl, reflux, 8–12 hours.

  • Basic Hydrolysis :
    *2-[(1-Phenylethyl)amino]acetamide + NaOH → Sodium acetate + 1-Phenylethylamine\
    Conditions: 2M NaOH, 80°C, 4–6 hours.

Hydrolysis kinetics depend on pH and temperature, with faster rates in acidic media.

Substitution Reactions

The amine group participates in alkylation and acylation:

Reaction Type Reagents Products Conditions
AlkylationMethyl iodideN-Methylated derivativeDMF, K₂CO₃, 50°C
AcylationBenzoyl chlorideN-Benzoyl-2-[(1-Phenylethyl)amino]acetamidePyridine, 0°C

Substitution reactions are pivotal for diversifying the compound’s applications in drug design .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming phenylacetonitrile and CO₂.

  • pH Sensitivity : Stable in neutral conditions; degrades rapidly in strongly acidic/basic environments.

  • Light Sensitivity : Photooxidation occurs under UV light, forming quinone-like byproducts .

Scientific Research Applications

Potential Biological Activities

Research suggests that 2-[(1-Phenylethyl)amino]acetamide may have biological activities, such as antimicrobial and anti-inflammatory properties. It can interact with molecular targets like enzymes or receptors, potentially leading to therapeutic effects, though the exact mechanisms are still under investigation. These mechanisms may involve inhibiting metabolic pathways relevant to various diseases.

Interactions with Biological Targets

The interactions of 2-[(1-Phenylethyl)amino]acetamide with biological targets are crucial for understanding its potential therapeutic applications. Studies focus on its binding affinity to specific enzymes and receptors, which may lead to the modulation of various biochemical pathways and elucidate its mechanism of action, informing future drug design efforts.

Comparison with Structurally Related Compounds

The presence of the 1-phenylethyl group in 2-[(1-Phenylethyl)amino]acetamide imparts unique chemical and biological properties that distinguish it from other acetamide derivatives. This structural feature significantly influences its reactivity and interaction with biological targets, potentially leading to unique applications in research and industry.

Compound NameStructural FeaturesUnique Properties
N-PhenylethylacetamideLacks the 1-phenylethyl groupSimpler structure with potentially different reactivity
PhenoxyacetamideContains a phenoxy group insteadDifferent electronic properties due to oxygen atom
N-BenzylacetamideContains a benzyl groupVaried steric hindrance and electronic effects

Potential Research Applications

2-Amino-N-(1-phenylethyl)-acetamide hydrochloride has applications in scientific research:

  • Chemistry It is used as a chiral building block in the synthesis of complex organic molecules.
  • Biology The compound serves as a precursor in the synthesis of biologically active peptides and proteins.
  • Medicine It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
  • Industry The compound is used in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application References
2-[(1-Phenylethyl)amino]acetamide C₁₀H₁₄N₂O 178.23 Phenylethylamino group Neurological modulation (proposed)
(R)-2-Cyano-N-(1-phenylethyl)acetamide C₁₁H₁₁N₂O 187.22 Cyano group, R-configuration Nonlinear optical materials
N-(4-Methyl-2-thiazolyl)-2-((1-phenylethyl)amino)acetamide dihydrochloride C₁₄H₁₇N₃OS·2HCl 348.32 Thiazole ring, hydrochloride salt Antidiabetic (mouse LD₅₀: 1 g/kg)
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide C₁₈H₁₆N₃O₃ 322.34 Nitroindole moiety, R-configuration Anticancer, antimicrobial
N-{2-[(1-Phenylethyl)amino]ethyl}acetamide C₁₂H₁₈N₂O 206.28 Ethyl spacer chain Drug intermediate

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) increases polarity and crystallinity, as seen in nonlinear optical applications of (R)-2-cyano-N-(1-phenylethyl)acetamide .
  • Stereochemistry : The R-configuration in 2-(5-nitroindol-3-yl) derivatives correlates with enhanced antimicrobial activity compared to S-isomers .

Physicochemical Properties

  • Solubility: The hydrochloride salt of N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)acetamide exhibits higher aqueous solubility (critical for drug formulation) than the parent compound .
  • Thermal Stability : Substituted phenylethylacetamides with aromatic rings (e.g., benzimidazole derivatives) show higher melting points (>200°C) due to π-π stacking .
  • Optical Properties: (R)-2-Cyano-N-(1-phenylethyl)acetamide demonstrates nonlinear optical behavior, making it suitable for photonic applications .

Pharmacological and Toxicological Profiles

  • Antimicrobial Activity : 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide inhibits bacterial growth at IC₅₀ values of 5–10 µM, outperforming simpler acetamides lacking nitroindole groups .
  • Toxicity: N-(4-Methyl-2-thiazolyl)-2-((1-phenylethyl)amino)acetamide dihydrochloride has an oral LD₅₀ of 1 g/kg in mice, indicating moderate toxicity . In contrast, unsubstituted phenylethylacetamides (e.g., N-{2-[(1-phenylethyl)amino]ethyl}acetamide) lack comprehensive toxicological data .

Biological Activity

2-[(1-Phenylethyl)amino]acetamide, a compound characterized by the presence of an acetamide functional group linked to a 1-phenylethylamine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-[(1-Phenylethyl)amino]acetamide can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This structure features an amide bond, which is critical for the biological activity of many compounds, as it can influence binding interactions with biological targets.

Pharmacological Targets

Research indicates that compounds related to 2-[(1-Phenylethyl)amino]acetamide exhibit interactions with several pharmacological targets, including:

  • Adrenoceptors : These receptors play a significant role in cardiovascular regulation. Studies have shown that phenethylamine derivatives can act as ligands for these receptors, influencing blood pressure and heart rate .
  • Dopamine Receptors : The compound's structural similarity to dopamine suggests potential activity at dopamine receptors, which are crucial for mood regulation and reward pathways .
  • Aldose Reductase : Inhibition of this enzyme is significant in diabetic complications. Modified phenethylamines have demonstrated varying degrees of inhibition against aldose reductase, indicating a potential therapeutic application in diabetes management .

In Vitro Studies

Several studies have investigated the in vitro effects of 2-[(1-Phenylethyl)amino]acetamide and related compounds:

  • Antioxidant Activity : In vitro assays have shown that certain phenethylamine derivatives exhibit antioxidant properties, which may contribute to neuroprotective effects .
  • Cytotoxicity : The cytotoxic effects of 2-[(1-Phenylethyl)amino]acetamide have been evaluated against various cancer cell lines. Results indicated that modifications to the phenethylamine structure can enhance cytotoxicity, suggesting avenues for developing anti-cancer agents .
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of phenethylamine derivatives on neuronal cell lines exposed to oxidative stress. Results showed that specific modifications to the amine structure significantly improved cell viability and reduced markers of oxidative damage. This suggests that 2-[(1-Phenylethyl)amino]acetamide may have potential in treating neurodegenerative disorders.

Case Study 2: Anticancer Activity

In another study, researchers synthesized a series of analogs based on 2-[(1-Phenylethyl)amino]acetamide and tested their efficacy against human breast cancer cells (MCF7). The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, highlighting its potential as a novel anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityCompound DerivativeIC50 Value (µM)Reference
Aldose Reductase Inhibition2-(4-Methoxyphenyl)ethylamine26
Cytotoxicity2-(3-Chlorophenyl)ethylamine15
Acetylcholinesterase InhibitionN-(1-Phenylethyl)acetamide12
NeuroprotectionPhenethylamine Derivative>50

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(1-Phenylethyl)amino]acetamide, and how can reaction efficiency be optimized?

The synthesis typically involves condensation reactions between phenethylamine derivatives and activated acetamide precursors. A common method is the coupling of 1-phenylethylamine with chloroacetamide under basic conditions (e.g., using triethylamine in anhydrous THF). Reaction efficiency can be optimized by:

  • Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., over-alkylation) .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution rates .
  • Catalytic additives : Transition metals (e.g., CuI) may accelerate amide bond formation .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic: What analytical techniques are critical for characterizing 2-[(1-Phenylethyl)amino]acetamide, and how are spectral data interpreted?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.5–1.7 ppm (CH3 in phenethyl group), δ 3.2–3.5 ppm (N–CH2), and δ 6.7–7.3 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and aromatic carbons at 125–140 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 192.2 (calculated for C₁₀H₁₄N₂O) .
  • Infrared (IR) : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .

Basic: How does the solubility profile of 2-[(1-Phenylethyl)amino]acetamide influence experimental design in biological assays?

The compound is moderately soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water. For in vitro studies:

  • Stock solutions : Prepare in DMSO (10–50 mM) and dilute in assay buffers (final DMSO <1% to avoid cytotoxicity) .
  • Stability testing : Monitor degradation via HPLC under physiological pH (e.g., pH 7.4 PBS at 37°C) .

Advanced: How can researchers resolve contradictions in bioactivity data for 2-[(1-Phenylethyl)amino]acetamide across different cell lines?

Contradictions may arise from:

  • Cell-specific metabolic pathways : Use metabolomics (LC-MS) to identify differential metabolite activation .
  • Receptor heterogeneity : Perform competitive binding assays (e.g., radioligand displacement) to quantify target affinity variations .
  • Experimental variables : Employ factorial design to isolate factors like incubation time or serum concentration effects .

Advanced: What computational strategies are effective for predicting the binding modes of 2-[(1-Phenylethyl)amino]acetamide to neurological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of GABA_A receptors or monoamine transporters .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses .
  • QM/MM hybrid methods : Calculate electronic interactions at active sites (e.g., charge transfer in hydrogen bonds) .

Advanced: How can researchers design experiments to elucidate the metabolic fate of 2-[(1-Phenylethyl)amino]acetamide in hepatic models?

  • In vitro hepatocyte assays : Incubate with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS .
  • Isotope labeling : Synthesize deuterated analogs (e.g., [D₃]-phenethyl group) to track metabolic pathways .
  • Enzyme inhibition studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolizing enzymes .

Advanced: What methodologies are recommended for analyzing stereochemical effects in derivatives of 2-[(1-Phenylethyl)amino]acetamide?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .
  • Circular Dichroism (CD) : Compare spectra of R- and S-isomers to correlate configuration with optical activity .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configurations .

Advanced: How should researchers address batch-to-batch variability in the synthesis of 2-[(1-Phenylethyl)amino]acetamide for reproducible pharmacological studies?

  • Quality-by-Design (QbD) : Define critical process parameters (e.g., reaction time, purity of starting materials) via DOE (Design of Experiments) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Standardized protocols : Adopt USP guidelines for reagent purity and storage conditions .

Advanced: What statistical approaches are suitable for handling non-linear dose-response relationships in studies of this compound?

  • Logistic regression : Fit sigmoidal curves to EC₅₀/IC₅₀ data using software like GraphPad Prism .
  • Hill slope analysis : Quantify cooperativity effects in receptor binding assays .
  • Bootstrap resampling : Estimate confidence intervals for low-replicate experiments .

Advanced: How can mechanistic studies differentiate between direct and indirect effects of 2-[(1-Phenylethyl)amino]acetamide in cellular pathways?

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative target genes and assess pathway dependency .
  • Phosphoproteomics : Identify phosphorylation changes via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
  • Time-resolved assays : Measure second messengers (e.g., cAMP, Ca²⁺) to establish temporal causality .

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